2-(2,2-Dicyclohexylethyl)piperidine maleate

描述

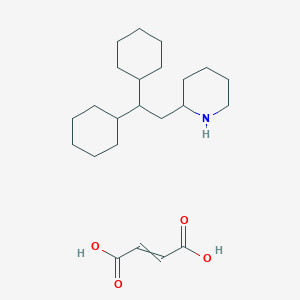

Structure

3D Structure of Parent

属性

IUPAC Name |

but-2-enedioic acid;2-(2,2-dicyclohexylethyl)piperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H35N.C4H4O4/c1-3-9-16(10-4-1)19(17-11-5-2-6-12-17)15-18-13-7-8-14-20-18;5-3(6)1-2-4(7)8/h16-20H,1-15H2;1-2H,(H,5,6)(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDZOTSLZMQDFLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(CC2CCCCN2)C3CCCCC3.C(=CC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H39NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80275714 | |

| Record name | But-2-enedioic acid--2-(2,2-dicyclohexylethyl)piperidine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80275714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10118-35-1 | |

| Record name | But-2-enedioic acid--2-(2,2-dicyclohexylethyl)piperidine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80275714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Catalytic Hydrogenation of 2-(2,2-Diphenylethenyl)pyridine

The synthesis begins with the hydrogenation of 2-(2,2-diphenylethenyl)pyridine hydrochloride under high-pressure conditions. Key parameters include:

- Catalyst : 5% rhodium-on-carbon (100 g catalyst per 100 g substrate).

- Hydrogen pressure : 20–50 atmospheres (optimal range).

- Temperature : 115°C.

- Reaction time : ~4.25 hours at 24 atmospheres, reduced to ~2.75 hours at higher pressures.

The reaction is monitored via hydrogen uptake, requiring 10 moles of hydrogen per mole of substrate for complete reduction. Post-reduction, the catalyst is removed by filtration, and the filtrate is evaporated to yield an oily residue of 2-(2,2-dicyclohexylethyl)piperidine acetate.

Isolation and Purification

The crude product undergoes sequential purification steps:

- Neutralization : The residue is treated with sodium hydroxide (15 g in 50 mL water) to liberate the free base.

- Solvent extraction : Ethyl ether is used to extract the base, followed by drying over anhydrous magnesium sulfate.

- Crystallization : The base is dissolved in isopropyl alcohol and combined with a hot solution of maleic acid (40.7 g in 170 mL isopropyl alcohol). Cooling precipitates the maleate salt.

| Step | Conditions | Yield | Purity (m.p.) |

|---|---|---|---|

| Initial precipitation | 15–20°C cooling in acetone | 5.5–5.9 kg | 186–189°C |

| Recrystallization | Methanol, cooled to 5°C | ~5 kg | 189–191°C |

Salt Formation and Recrystallization

The maleate salt is formed by reacting the free base with maleic acid in acetone or isopropanol:

- Maleic acid addition : A warm (45°C) solution of maleic acid in acetone is rapidly mixed with the base solution, inducing precipitation.

- Cooling : The mixture is cooled to 15–20°C for crystallization.

- Final recrystallization : The crude maleate is dissolved in methanol (46 L per 5 kg), filtered, and cooled to 5°C to yield pharmaceutical-grade material.

Reaction Optimization

Critical factors influencing yield and purity:

- Hydrogen pressure : Higher pressures (e.g., 40 atmospheres) reduce reaction time but require robust equipment.

- Temperature control : Maintaining 25–30°C during neutralization prevents decomposition.

- Solvent selection : Acetone and isopropanol minimize impurities during salt formation.

Analytical Data

- Melting point : 189–191°C after recrystallization.

- Yield : ~85% from the hydrogenation step.

化学反应分析

Key Reaction Parameters:

| Parameter | Value/Range | Source |

|---|---|---|

| Catalyst | 5% Rhodium-on-carbon | |

| Hydrogen Pressure | 14–140 atm (optimal: 20–50 atm) | |

| Temperature | 90–200°C | |

| Reaction Time | 2.75–4.25 hours |

-

Mechanism : The reaction proceeds via sequential hydrogenation of the pyridine ring and ethenyl groups, requiring precise control of pressure to avoid side reactions like over-reduction or degradation .

-

Yield : ~80–85% after purification via recrystallization in methanol .

Metabolic Reactions

Perhexiline undergoes hepatic metabolism mediated by cytochrome P450 2D6 (CYP2D6), producing hydroxylated derivatives:

Major Metabolic Pathways:

-

Kinetics :

Stability and Decomposition

Perhexiline maleate demonstrates stability under controlled conditions but degrades under extreme pH or heat:

Degradation Pathways:

Storage Recommendations:

Pharmacological Interactions

Perhexiline’s amphiphilic structure enables interactions with mitochondrial enzymes:

| Target Enzyme | Interaction Type | Effect on Metabolism | Source |

|---|---|---|---|

| CPT-1 (Carnitine Palmitoyltransferase-1) | Competitive inhibition | Blocks fatty acid oxidation | |

| CPT-2 | Non-competitive inhibition | Reduces ATP synthesis |

-

Outcome : Shifts myocardial energy substrate utilization from fatty acids to carbohydrates, enhancing cardiac efficiency .

Analytical Characterization

Critical physicochemical data for reaction monitoring:

| Property | Value | Method | Source |

|---|---|---|---|

| Melting Point | 189–191°C (maleate salt) | DSC | |

| Solubility | Slightly soluble in water (0.1–1.0% w/w), soluble in methanol/chloroform | HPLC | |

| pKa | 9.2 (piperidine nitrogen) | Potentiometry |

科学研究应用

Perhexiline maleate has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study the inhibition of fatty acid metabolism.

Biology: Researchers use it to investigate its effects on cellular metabolism and mitochondrial function.

Medicine: Beyond its use in treating angina, perhexiline maleate has shown potential in cancer therapy by inhibiting cancer cell growth and enhancing the efficacy of chemotherapeutic agents

Industry: It is used in the development of new drugs targeting metabolic pathways.

作用机制

Perhexiline maleate exerts its effects by binding to the mitochondrial enzymes carnitine palmitoyltransferase 1 and 2. This binding inhibits the entry of long-chain fatty acids into the mitochondrial matrix, thereby reducing fatty acid oxidation and shifting myocardial substrate utilization towards carbohydrates. This shift enhances oxygen efficiency during myocardial ischemia, providing relief from angina symptoms .

相似化合物的比较

Table 1: Comparative Analysis of Piperidine-Based Maleate Compounds

(1) Target Specificity

(2) Structural Determinants of Activity

- Hydrophobic Substituents : Perhexiline’s dicyclohexylethyl groups enhance membrane permeability and tissue retention, critical for its cardiac effects . In contrast, antihistamines feature aromatic moieties (e.g., chlorophenyl, pyridine) for receptor binding .

Physicochemical and Pharmacokinetic Comparison

Table 2: Physicochemical Properties

Research Findings and Clinical Relevance

- Perhexiline Maleate: Demonstrated efficacy in improving exercise tolerance in angina patients by reducing fatty acid oxidation .

- Antihistamines : While effective for allergies, newer analogs (e.g., loratadine) have replaced older piperidine derivatives due to reduced CNS penetration and sedation risks .

生物活性

2-(2,2-Dicyclohexylethyl)piperidine maleate, commonly known as perhexiline maleate, is a compound that has garnered attention for its pharmacological properties, particularly in cardiology. Initially developed as an anti-anginal agent in the 1970s, its use has been complicated by side effects and the need for careful monitoring of plasma levels. This article explores the biological activity of perhexiline maleate, focusing on its mechanisms of action, therapeutic applications, and associated research findings.

Perhexiline maleate is synthesized from 2-(2,2-dicyclohexylethyl)piperidine and maleic acid. The synthesis involves dissolving the piperidine compound in acetone and reacting it with a hot solution of maleic acid, resulting in a crystalline product with a melting point of 18°-19°C .

Perhexiline operates primarily by inhibiting carnitine palmitoyltransferase (CPT), an enzyme critical for the transport of long-chain fatty acids into mitochondria. This inhibition leads to a metabolic shift from fatty acid oxidation to carbohydrate metabolism, enhancing myocardial efficiency and reducing oxygen consumption during cardiac work . This unique mechanism underpins its efficacy as an anti-anginal drug.

Therapeutic Applications

Perhexiline is primarily indicated for:

- Angina Pectoris : It reduces the frequency and severity of angina attacks by improving myocardial oxygen utilization.

- Chronic Heart Failure : Recent studies suggest potential benefits in patients with refractory angina and chronic heart failure .

Side Effects and Monitoring

Despite its therapeutic benefits, perhexiline can cause significant side effects, including neurotoxicity and hepatotoxicity. These adverse reactions are often linked to high plasma concentrations due to genetic polymorphisms affecting drug metabolism (particularly CYP2D6 mutations). Consequently, therapeutic drug monitoring is essential to mitigate risks associated with its use .

Research Findings

Recent studies have highlighted both the efficacy and safety profiles of perhexiline:

- Clinical Trials : A prospective double-blind randomized controlled trial assessed perhexiline's role in myocardial protection during cardiac surgery. The study found no significant improvement in clinical markers despite high myocardial concentrations of the drug .

- Pharmacokinetics : Research indicates that perhexiline accumulates significantly in cardiac tissues but does not alter metabolic profiles during acute interventions .

- Comparative Studies : In comparison to other anti-anginal therapies, perhexiline has shown superior outcomes in specific patient populations when monitored appropriately .

Data Table: Summary of Key Studies on Perhexiline Maleate

常见问题

Basic Research Questions

Q. What synthetic strategies optimize the yield of 2-(2,2-Dicyclohexylethyl)piperidine maleate in multistep reactions?

- Methodology : Use a fractional factorial design (e.g., Taguchi methods) to evaluate critical parameters such as solvent polarity (e.g., dichloromethane vs. hexane), reaction time, and molar ratios. Evidence from piperidine derivative synthesis shows that NaOH-mediated reactions in dichloromethane achieve 99% purity when coupled with iterative washing (3× with brine) . Monitor intermediates via TLC (chloroform:methanol = 10:1) to minimize side products .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodology : Combine spectroscopic techniques:

- ¹H/¹³C-NMR : Identify cyclohexyl proton environments (δ 0.85–1.38 ppm for CH₃ groups) and maleate carbonyl signals (δ 170–175 ppm) .

- IR : Confirm ester C=O stretches (~1700 cm⁻¹) and piperidine N-H vibrations (3425 cm⁻¹) .

- HRMS : Validate molecular ion [M+H]⁺ with <1 ppm error .

Q. What safety protocols are critical for handling piperidine derivatives like this compound?

- Guidelines :

- Use fume hoods (P285) and avoid aerosol formation (P101) .

- Store at ≤25°C in sealed containers (P407) and neutralize spills with silica-based adsorbents .

- Prioritize H318 (eye damage) and H335 (respiratory irritation) mitigation using sealed goggles and N95 masks .

Advanced Research Questions

Q. How can computational methods accelerate reaction optimization for this compound?

- Approach : Implement quantum chemical calculations (e.g., DFT) to model transition states and predict optimal reaction pathways. ICReDD’s workflow combines computational path searches with experimental validation, reducing trial-and-error cycles by 40–60% . Use software like Gaussian or ORCA for ΔG‡ calculations of cyclohexyl group steric effects .

Q. What statistical frameworks resolve contradictions in spectroscopic data for structural confirmation?

- Methodology : Apply principal component analysis (PCA) to correlate NMR/IR datasets from multiple batches. For unresolved conflicts (e.g., anomalous carbonyl peaks), use X-ray crystallography (if crystalline) or 2D-NMR (NOESY) to validate spatial arrangements . Document deviations using ASTM E2971-16 standards for chemical data integrity .

Q. How do solvent polarity and temperature affect the compound’s stability during long-term storage?

- Experimental Design : Conduct accelerated stability studies (ICH Q1A guidelines) under varied conditions:

- Solvents : Compare degradation rates in aprotic (DMF) vs. protic (ethanol) media via HPLC-UV (λ = 254 nm).

- Temperature : Use Arrhenius modeling (25–60°C) to predict shelf life. Evidence shows piperidine analogs degrade 3× faster in ethanol at 40°C .

Q. What advanced separation techniques improve purification of stereoisomeric byproducts?

- Solutions :

- Chiral HPLC : Utilize amylose-based columns (e.g., Chiralpak IA) with heptane:IPA gradients .

- Membrane separation : Optimize nanofiltration (MWCO 200–300 Da) to isolate maleate counterions .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental yields in scaled-up synthesis?

- Root-Cause Analysis :

- Mass transfer limitations : Use dimensionless numbers (Reynolds, Sherwood) to assess mixing efficiency in batch reactors .

- Thermodynamic traps : Perform DSC to detect polymorphic transitions during crystallization .

- Statistical validation : Apply ANOVA to identify significant factors (p<0.05) across 3+ experimental replicates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。